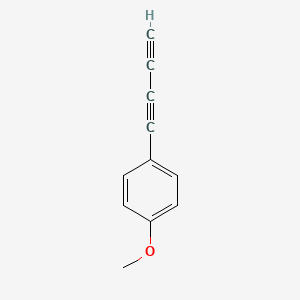

1-(4-Methoxyphenyl)-1,3-butadiyne

Description

1-(4-Methoxyphenyl)-1,3-butadiyne is a conjugated diyne derivative featuring a 4-methoxyphenyl substituent. The methoxy group at the para position of the phenyl ring is a common pharmacophore, known to influence electronic properties, solubility, and biological activity through resonance and steric effects . The butadiyne backbone (two adjacent carbon-carbon triple bonds) confers rigidity and electron-deficient characteristics, which may enhance reactivity in cross-coupling reactions or interactions with biological targets .

Properties

Molecular Formula |

C11H8O |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-buta-1,3-diynyl-4-methoxybenzene |

InChI |

InChI=1S/C11H8O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,2H3 |

InChI Key |

XKUZMKWYTDCVJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC#C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Anionic Polymerization:

One of the primary applications of 1-(4-Methoxyphenyl)-1,3-butadiyne is in anionic polymerization processes. Studies have shown that this compound can undergo anionic polymerization using lithium diisopropylamide (LDA) as an initiator, leading to the formation of poly(1-(4-methoxyphenyl)-1,3-butadiene). This polymer exhibits properties similar to those of poly(1-phenyl-1,3-butadiene), making it suitable for various applications in elastomers and plastics .

Microstructure Characterization:

The microstructure of the resulting polymers has been characterized extensively. For instance, the poly(1-(4-methoxyphenyl)-1,3-butadiene) synthesized in tetrahydrofuran (THF) displays a trans-configuration that contributes to its mechanical properties. The presence of the methoxy group enhances the solubility and thermal stability of the polymer .

Organic Synthesis

Building Block for Advanced Materials:

1-(4-Methoxyphenyl)-1,3-butadiyne serves as a versatile building block in organic synthesis. Its unique structure allows for functionalization that can lead to the development of complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to synthesize various derivatives through cross-coupling reactions or cycloadditions .

Catalytic Transformations:

Research has indicated that this compound can participate in catalytic transformations involving transition metals. For instance, it has been utilized in palladium-catalyzed reactions to form more complex structures, thereby expanding its utility in synthetic organic chemistry .

Material Science

Optoelectronic Applications:

Due to its conjugated structure, 1-(4-Methoxyphenyl)-1,3-butadiyne exhibits potential for use in optoelectronic devices. Its ability to absorb light and conduct electricity makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Nanostructured Materials:

The compound has also been explored for creating nanostructured materials. Its self-assembly properties allow for the formation of nanofibers or films that can be used in sensors or as coatings with specific functionalities .

Case Study 1: Polymer Development

A study focused on synthesizing poly(1-(4-methoxyphenyl)-1,3-butadiene) highlighted its mechanical properties and thermal stability compared to conventional polymers. The findings indicated that the inclusion of methoxy groups significantly improved the material's performance under stress conditions.

Case Study 2: Optoelectronic Device Fabrication

Another investigation into the use of 1-(4-Methoxyphenyl)-1,3-butadiyne in OLEDs showed promising results. Devices fabricated with this compound exhibited higher luminance and efficiency compared to those made with traditional materials, suggesting its potential for commercial applications in display technologies.

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxic Activity of 4-Methoxyphenyl-Containing β-Carboline Derivatives

Table 2: Functional Comparison of 4-Methoxyphenyl Derivatives

| Compound | Backbone | Key Property | Application |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-1,3-butadiyne | Diyne | Electron-deficient | Anticancer (hypothetical) |

| Avobenzone | 1,3-Diketone | UV absorption | Sunscreen |

| P. indicus butadienyl derivative | Butadienyl | Membrane interaction | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-1,3-butadiyne, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via diyne cross-metathesis (DYCM) using transition-metal catalysts. A validated protocol involves reacting 1,4-bis(4-methoxyphenyl)-1,3-butadiyne with aliphatic diynes (e.g., 5,7-dodecadiyne) in dichloromethane (CDCl) under inert conditions. Catalyst optimization (e.g., molar ratios) and solvent polarity adjustments are critical for yield improvement. NMR monitoring of reaction equilibria ensures product purity .

Q. How is 1-(4-Methoxyphenyl)-1,3-butadiyne characterized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR in CDCl identify aromatic protons (δ 6.8–7.2 ppm) and diyne carbons (δ 80–90 ppm).

- Melting Point: 81–84°C (validated via differential scanning calorimetry) .

- UV-Vis Spectroscopy: Conjugated diyne systems exhibit absorption maxima at 280–320 nm, correlating with electronic transitions .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is light-sensitive due to its conjugated diyne structure. Store in amber vials at –20°C under argon. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Avoid prolonged exposure to polar solvents (e.g., methanol), which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations)?

Methodological Answer: Discrepancies in melting points (e.g., 81–84°C vs. 81–86°C) arise from polymorphic forms or impurities. Use high-performance liquid chromatography (HPLC) with a C18 column (methanol/sodium acetate buffer, 65:35 v/v, pH 4.6) to assess purity (>98%). Recrystallization from ethyl acetate/hexane mixtures ensures consistent crystal forms .

Q. What mechanistic insights guide the design of cross-coupling reactions involving this compound?

Methodological Answer: The sp-hybridized carbons in the diyne moiety facilitate Sonogashira couplings or Glaser-Hay cyclizations . Density functional theory (DFT) studies suggest that electron-donating methoxy groups lower activation barriers for metal-mediated couplings. Monitor reaction progress via in situ IR spectroscopy to detect alkyne intermediates .

Q. How does this compound perform in applications requiring conjugated systems (e.g., organic electronics)?

Methodological Answer: The 1,3-butadiyne core enables π-conjugation, making it suitable for organic semiconductors or non-linear optical materials . Electrochemical studies (cyclic voltammetry) reveal a HOMO-LUMO gap of ~3.2 eV. Device integration requires vapor-deposition techniques to minimize oxidative side reactions .

Q. What computational methods validate experimental data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.